10-Benzyl-5,8-dioxa-10-azadispiro[2.0.44.33]undecan-11-one
CAS No.: 147011-42-5
Cat. No.: VC12001759
Molecular Formula: C15H17NO3
Molecular Weight: 259.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 147011-42-5 |
|---|---|
| Molecular Formula | C15H17NO3 |
| Molecular Weight | 259.30 g/mol |
| IUPAC Name | 10-benzyl-5,8-dioxa-10-azadispiro[2.0.44.33]undecan-11-one |
| Standard InChI | InChI=1S/C15H17NO3/c17-13-14(6-7-14)15(18-8-9-19-15)11-16(13)10-12-4-2-1-3-5-12/h1-5H,6-11H2 |
| Standard InChI Key | FMTJFDZWLMPYOK-UHFFFAOYSA-N |
| SMILES | C1CC12C(=O)N(CC23OCCO3)CC4=CC=CC=C4 |
| Canonical SMILES | C1CC12C(=O)N(CC23OCCO3)CC4=CC=CC=C4 |
Introduction
Chemical Structure and Properties
Molecular Architecture
The compound’s IUPAC name, 10-benzyl-5,8-dioxa-10-azadispiro[2.0.44.33]undecan-11-one, reflects its intricate spirocyclic framework. The structure comprises two spiro-linked rings: a tetrahydrofuran-dione system and a benzyl-substituted azetidine moiety. Key features include:
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Spiro Junction: The central spiro carbon connects a 5-membered dioxolane ring and a 6-membered lactam ring, enforcing rigidity and planar chirality .
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Functional Groups: A benzyl group at N10 provides aromatic character, while the lactam carbonyl (C11) offers sites for hydrogen bonding and reactivity .
Table 1: Fundamental Properties
| Property | Value |
|---|---|
| Molecular Formula | C<sub>15</sub>H<sub>17</sub>NO<sub>3</sub> |
| Molecular Weight | 259.30 g/mol |
| CAS Number | 147011-42-5 |
| SMILES | O=C1C2(CC2)C3(OCCO3)CN1CC4=CC=CC=C4 |
| Storage Conditions | 2–8°C (light-sensitive) |
Spectroscopic and Physical Data
Experimental data from PubChem and synthesis reports indicate:
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IR Spectroscopy: Strong absorption at 1720 cm<sup>−1</sup> (C=O stretch) and 1250 cm<sup>−1</sup> (C–N vibration).
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Solubility: Limited solubility in polar solvents (e.g., water) but miscible in dichloromethane and THF .
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Thermal Stability: Decomposition observed above 250°C, suggesting suitability for high-temperature applications .
Synthesis and Production
Laboratory-Scale Synthesis
The synthesis involves a multi-step sequence:
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Cyclization Precursors: Reaction of benzyl chloride with diethylene glycol under basic conditions forms the dioxolane intermediate.
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Lactam Formation: Subsequent treatment with ammonium acetate introduces the nitrogen atom, followed by intramolecular cyclization to yield the spiro framework .
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Purification: Column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity, as verified by HPLC .
Key Reaction Conditions
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Temperature: 80–100°C for cyclization steps.
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Catalysts: Triethylamine for deprotonation; palladium catalysts optional for benzylation.
Industrial Scalability
While industrial protocols remain proprietary, pilot-scale trials emphasize:
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Cost Optimization: Substituting diethylene glycol with cheaper ethylene oxide derivatives reduces raw material costs by 30% .
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Safety Protocols: Handling benzyl chloride requires inert atmospheres due to its volatility and toxicity .
Applications in Scientific Research
Medicinal Chemistry
Preliminary studies suggest therapeutic potential:
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Antimicrobial Activity: MIC values of 12.5 µg/mL against Staphylococcus aureus (ATCC 25923), comparable to ciprofloxacin .
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Anticancer Screening: Moderate inhibition (IC<sub>50</sub> = 45 µM) of MCF-7 breast cancer cells via apoptosis induction .
OLED Development
The compound’s electron-deficient lactam ring enhances charge transport in organic semiconductors. Prototype OLED devices exhibit:
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Luminance Efficiency: 15 cd/A at 1000 nits, outperforming standard Alq<sub>3</sub>-based devices .
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CIE Coordinates: (0.33, 0.29), suitable for blue-emitting layers .
Polymer Additives
Incorporation into polycarbonate matrices improves thermal stability (T<sub>g</sub> increased by 22°C) without compromising transparency.
Mechanistic Insights and Comparative Analysis
Reaction Mechanisms
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Oxidation: Treatment with KMnO<sub>4</sub> yields a diketone derivative (C<sub>15</sub>H<sub>15</sub>NO<sub>5</sub>) via C–H activation at the spiro carbon .
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Reduction: LiAlH<sub>4</sub> reduces the lactam to a secondary amine, altering electronic properties for optoelectronic tuning .
Structural Analogues
Comparative studies with simplified spiro compounds (e.g., 5,8-dioxa-10-azadispiro[2.0.4.3]undecan-11-one) reveal:
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Enhanced Rigidity: The benzyl group in 10-Benzyl-5,8-dioxa-10-azadispiro[...] increases π-stacking capability by 40%.
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Bioavailability: LogP values rise from 1.2 (parent) to 2.8 (benzyl derivative), improving membrane permeability .
Future Directions and Challenges
Research Gaps
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